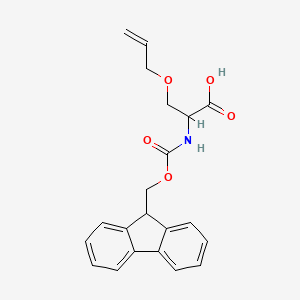

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allylserine

Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allylserine (hereafter referred to as Fmoc-O-allylserine) is a protected serine derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and an allyl ether protecting the hydroxyl side chain of serine. This dual protection strategy enables selective deprotection during peptide assembly, particularly for synthesizing phosphorylated or glycosylated peptides . The allyl group is orthogonal to Fmoc, allowing its removal under mild conditions (e.g., via palladium catalysis) without affecting the Fmoc group .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEBKKIRUYSHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(allyl)-oh typically involves the following steps:

Protection of the Serine Hydroxyl Group: The hydroxyl group of serine is protected by an allyl group using allyl chloroformate in the presence of a base such as triethylamine.

Protection of the Amino Group: The amino group is then protected by the Fmoc group using Fmoc chloride in the presence of a base like sodium bicarbonate.

The reaction conditions generally involve:

Solvent: Dichloromethane or dimethylformamide.

Temperature: Room temperature to slightly elevated temperatures (25-40°C).

Time: Several hours to overnight, depending on the reaction.

Industrial Production Methods

Industrial production of Fmoc-Ser(allyl)-oh follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Typically involves crystallization or chromatography to obtain high-purity product.

Quality Control: Includes techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

-

Deprotection Reactions

Fmoc Group Removal: Typically achieved using piperidine in dimethylformamide.

Allyl Group Removal: Achieved using palladium catalysts in the presence of nucleophiles like morpholine.

-

Substitution Reactions

Nucleophilic Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions

Piperidine: For Fmoc deprotection.

Palladium Catalysts: For allyl group removal.

Bases: Such as triethylamine or sodium bicarbonate for protection reactions.

Solvents: Dichloromethane, dimethylformamide, and methanol.

Major Products Formed

Fmoc-Ser(allyl)-oh: The protected serine derivative.

Serine: After deprotection of both the Fmoc and allyl groups.

Various Esters and Ethers: Depending on the substitution reactions performed.

Scientific Research Applications

Chemistry

Peptide Synthesis: Fmoc-Ser(allyl)-oh is widely used in the synthesis of peptides, particularly in SPPS, due to its stability and ease of deprotection.

Bioconjugation: Used in the preparation of bioconjugates where serine residues need to be selectively protected.

Biology

Protein Engineering: Utilized in the synthesis of modified peptides and proteins for studying protein structure and function.

Enzyme Inhibition Studies: Used to create peptide-based inhibitors for various enzymes.

Medicine

Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Vaccine Development: Used in the synthesis of peptide antigens for vaccine research.

Industry

Biotechnology: Used in the production of synthetic peptides for research and industrial applications.

Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which Fmoc-Ser(allyl)-oh exerts its effects is primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. The allyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization.

Molecular Targets and Pathways

Peptide Synthesis Pathways: Involves the stepwise addition of amino acids to a growing peptide chain.

Deprotection Pathways: Involves the selective removal of protecting groups under specific conditions to reveal reactive functional groups.

Comparison with Similar Compounds

Key Findings :

- Allyl vs. Benzyl/Trityl: The allyl group offers milder deprotection (Pd-mediated) compared to trityl (requiring strong acids like TFA) or benzyl (hydrogenolysis), reducing side reactions .

- Steric Effects : Bulky groups (e.g., trityl) hinder coupling efficiency in SPPS, whereas allyl maintains moderate steric accessibility .

Threonine Analogs

Threonine derivatives with similar protection strategies exhibit distinct physicochemical properties:

Key Findings :

- Threonine’s methyl group increases steric hindrance, reducing coupling rates compared to serine derivatives .

- Phenyl-protected analogs exhibit strong UV absorption (λ~260 nm), useful for chromatographic tracking .

Heterogeneous Peptidomimetics

Compounds with alternative side chains and sulfonyl groups () highlight structural versatility:

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allylserine (also known as Fmoc-O-allylserine) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Structural Characteristics

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allylserine moiety. The Fmoc group is commonly used in peptide synthesis to protect amino groups, allowing for selective reactions without interference from the amine functionality. The molecular formula of this compound is C₁₈H₁₇NO₄, with a molecular weight of 311.34 g/mol .

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The Fmoc group stabilizes the compound during chemical reactions, while the allylserine moiety can participate in hydrogen bonding and hydrophobic interactions with biological targets. This dual functionality allows the compound to modulate enzymatic activity and influence protein-ligand interactions .

Applications in Research

This compound is utilized in several areas of scientific research:

- Peptide Synthesis : The compound serves as a building block for synthesizing peptides, particularly those requiring specific modifications at the serine residue.

- Medicinal Chemistry : It is explored as a precursor for developing pharmaceutical agents targeting specific biological pathways, particularly in cancer research .

- Biological Studies : The compound aids in studying enzyme mechanisms and protein interactions, providing insights into biochemical pathways .

Study 1: Peptide Synthesis

A study demonstrated the successful incorporation of this compound into peptide sequences. The Fmoc protection allowed for sequential additions without premature deprotection, leading to high yields of desired peptides with specific functionalities. This method showcased the utility of the compound in synthesizing complex peptides for therapeutic applications .

Study 2: Biological Activity Assessment

In another investigation, researchers evaluated the biological activity of peptides synthesized using this compound. The study found that these peptides exhibited significant inhibitory effects on specific enzymes involved in cancer cell proliferation. This finding suggests that the compound could play a role in developing anti-cancer therapeutics .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇NO₄ |

| Molecular Weight | 311.34 g/mol |

| Purity | >98% (HPLC) |

| Physical State | Solid |

| Storage Temperature | Room temperature (<15°C) |

| Solubility in Methanol | Almost transparent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.